molecular formula C25H19ClFN3O4S B11080056 (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11080056
M. Wt: 512.0 g/mol
InChI Key: NGSOPYVISQTIBE-UHFFFAOYSA-N
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Description

The compound (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule featuring a thiazinane ring, a benzodioxole group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazinane ring. The benzodioxole group is introduced through a Friedel-Crafts acylation reaction, followed by the introduction of the chlorophenyl and fluorophenyl groups via nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and solvents, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole group can interact with the active site of enzymes, inhibiting their activity. The chlorophenyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity for its target. The thiazinane ring can stabilize the compound’s conformation, allowing for more effective interactions with its target.

Properties

Molecular Formula

C25H19ClFN3O4S

Molecular Weight

512.0 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H19ClFN3O4S/c26-18-3-1-2-4-19(18)29-24(32)22-12-23(31)30(13-15-5-10-20-21(11-15)34-14-33-20)25(35-22)28-17-8-6-16(27)7-9-17/h1-11,22H,12-14H2,(H,29,32)

InChI Key

NGSOPYVISQTIBE-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CC3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

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